Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran ring system. For example, starting from a substituted naphthalene derivative, a Friedel-Crafts acylation can be employed to introduce the furan ring.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions. This often involves the reaction of a halogenated naphthofuran intermediate with phenylpiperazine under basic conditions.
Functional Group Modifications: The hydroxyl and ester groups are typically introduced through selective functional group transformations, such as esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors in the central nervous system.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The naphthofuran core may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-4-[(4-benzylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
Uniqueness
Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is unique due to the presence of the phenylpiperazine moiety, which imparts specific pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various biological targets, making it a valuable compound for drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-3-32-27(31)23-18(2)33-26-21-12-8-7-11-20(21)25(30)22(24(23)26)17-28-13-15-29(16-14-28)19-9-5-4-6-10-19/h4-12,30H,3,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXIGPHKXCBPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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